molecular formula C8H9ClO2 B8730561 (3-Chloro-1,2-phenylene)dimethanol CAS No. 110706-48-4

(3-Chloro-1,2-phenylene)dimethanol

Cat. No.: B8730561
CAS No.: 110706-48-4
M. Wt: 172.61 g/mol
InChI Key: NDQYVFKHPRRCSL-UHFFFAOYSA-N
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Description

(3-Chloro-1,2-phenylene)dimethanol is a benzyl alcohol derivative featuring a chlorinated aromatic ring with two methanol substituents at the 1,2-positions and a chlorine atom at the 3-position. Chlorinated phenylene dimethanol derivatives are critical intermediates in organic synthesis, materials science, and pharmaceutical research due to their reactivity and ability to participate in hydrogen bonding and crystallization processes .

Properties

CAS No.

110706-48-4

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

[3-chloro-2-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C8H9ClO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2

InChI Key

NDQYVFKHPRRCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Average Mass Substituent Positions Key Features Reference
(4-Chloro-1,2-phenylene)dimethanol C₈H₉ClO₂ 172.608 Cl at 4, -CH₂OH at 1,2 Positional isomer; likely similar polarity but altered crystal packing vs. 3-Cl analog.
(3,6-Dibromo-1,2-phenylene)dimethanol C₈H₈Br₂O₂ 311.96 Br at 3,6; -CH₂OH at 1,2 Higher molecular weight; forms 1D hydrogen-bonded chains via O-H⋯O interactions.
(3-Methyl-1,2-phenylene)dimethanol C₉H₁₂O₂ 152.19 CH₃ at 3; -CH₂OH at 1,2 Lower polarity due to methyl group; stable at room temperature.
(4-Bromo-1,2-phenylene)dimethanol C₈H₉BrO₂ 217.06 Br at 4; -CH₂OH at 1,2 Bromine increases molecular weight and may enhance electrophilic reactivity.

Key Observations :

  • Halogen Effects: Brominated analogs exhibit higher molecular weights and distinct reactivity compared to chlorinated derivatives. For example, (3,6-Dibromo-1,2-phenylene)dimethanol forms extended hydrogen-bonded networks due to stronger Br-induced polarization , whereas chloro derivatives may exhibit weaker intermolecular interactions.
  • Substituent Position : The 3-chloro isomer’s chlorine placement could influence electronic effects (e.g., directing electrophilic substitution) differently than the 4-chloro isomer .
  • Polarity and Solubility : Methyl-substituted analogs (e.g., 3-Methyl derivative) are less polar, likely enhancing solubility in organic solvents compared to halogenated counterparts .

Physical and Chemical Properties

  • Crystallinity: Brominated derivatives exhibit pronounced crystallinity due to O-H⋯O hydrogen bonds and C-H⋯π interactions, as seen in (3,6-Dibromo-1,2-phenylene)dimethanol . Chloro analogs may form less stable crystals due to weaker Cl-based interactions.
  • Reactivity : Chlorine’s electronegativity likely enhances electrophilic substitution reactivity at the aromatic ring compared to methyl groups. Bromine’s larger atomic size may facilitate nucleophilic displacement reactions .
  • Thermal Stability: Methyl-substituted derivatives (e.g., 3-Methyl-1,2-phenylene)dimethanol) are stored at room temperature, suggesting stability under ambient conditions, whereas halogenated analogs may require controlled environments .

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